3',5'-Diprenylliquiritigenin
CAS No.: 778614-45-2
Cat. No.: VC0191148
Molecular Formula: C25H28O4
Molecular Weight: 392.49
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 778614-45-2 |
|---|---|
| Molecular Formula | C25H28O4 |
| Molecular Weight | 392.49 |
Introduction
Chemical Structure and Properties
Physicochemical Properties
Based on established principles of prenylated flavonoids, 3',5'-Diprenylliquiritigenin would be expected to exhibit the following physicochemical properties:
| Property | Predicted Characteristic | Basis for Prediction |
|---|---|---|
| Solubility | Increased lipophilicity compared to liquiritigenin | Presence of two prenyl groups |
| Membrane permeability | Enhanced compared to non-prenylated flavonoids | Lipophilic nature of prenyl groups |
| Metabolic stability | Potentially improved | Prenylation often protects against metabolic degradation |
| Molecular recognition | Modified binding affinity to protein targets | Structural changes affecting 3D conformation |
These predicted properties suggest that 3',5'-Diprenylliquiritigenin may possess enhanced bioavailability and potentially different biological targets compared to its non-prenylated counterpart.
Biological Activities
| Compound | DPPH Radical Scavenging Activity (%) | IC50 Value (mM) | ||
|---|---|---|---|---|
| 0.2 mM | 0.5 mM | 1.0 mM | ||
| DGC | 52.7 | 95.4 | 95.9 | 0.205 ± 0.005 |
| DGD | 33.2 | 82.4 | 91.4 | 0.309 ± 0.002 |
| IsoA | 31.6 | 57.3 | 80.0 | 0.418 ± 0.015 |
These related compounds also demonstrated significant capacity to suppress hydrogen peroxide-induced reactive oxygen species (ROS) production. Specifically, intracellular ROS levels induced by hydrogen peroxide were reduced by DGC, DGD, and IsoA by 84.6%, 52.9%, and 52.8%, respectively . Production of superoxide anion induced by hydrogen peroxide was also inhibited by these flavonoids in a dose-dependent manner, with DGC showing the most prominent activity .
Given that prenylation typically enhances the biological activities of flavonoids, 3',5'-Diprenylliquiritigenin might reasonably be expected to exhibit significant antioxidant properties, potentially even more potent than non-prenylated flavonoids due to its dual prenylation.
| Factor | Potential Impact on Antimicrobial Activity |
|---|---|
| Dual prenylation | Enhanced lipophilicity likely improving membrane interaction and cellular penetration |
| Position of prenyl groups (3' and 5') | May influence specificity for different microbial targets based on binding site geometry |
| Flavanone backbone | Provides the basic structural framework associated with antimicrobial properties |
| Hydroxyl groups (from liquiritigenin) | May contribute to hydrogen bonding with microbial targets |
Analysis and Research Methods
Analytical Approaches for Studying Biological Activities
Several analytical approaches could be employed to study the biological activities of 3',5'-Diprenylliquiritigenin:
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Antioxidant activity assays: Including DPPH radical scavenging, ferric reducing antioxidant power (FRAP), and cellular ROS measurement assays, similar to those used for related compounds .
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Receptor binding studies: Molecular docking and in vitro binding assays to assess interaction with estrogen receptors. These could involve generating multiple conformations (e.g., 20,000 rotamers) and assessing binding energetics using computational methods .
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Antimicrobial testing: Standard microbial susceptibility testing methods including disc diffusion assays and determination of minimum inhibitory concentration (MIC) values against various bacterial and fungal strains .
Table 3: Analytical Methods for Studying 3',5'-Diprenylliquiritigenin
| Activity | Analytical Method | Key Parameters |
|---|---|---|
| Antioxidant | DPPH radical scavenging | IC50 value, % inhibition at different concentrations |
| Antioxidant | Cellular ROS measurement | % reduction in H2O2-induced ROS |
| Estrogenic | Molecular docking | Binding energy, interaction patterns with ER residues |
| Antimicrobial | Disc diffusion | Zone of inhibition against different pathogens |
| Antimicrobial | MIC determination | Minimum concentration required to inhibit growth |
Future Research Directions
Research on 3',5'-Diprenylliquiritigenin remains in its early stages, with several promising directions for future investigation:
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Isolation and structural characterization: Confirming the presence and exact structure of 3',5'-Diprenylliquiritigenin in Glycyrrhiza species and developing efficient isolation methods.
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Comprehensive biological activity profiling: Systematic evaluation of antioxidant, estrogenic, antimicrobial, and other potential biological activities.
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Structure-activity relationship studies: Comparing 3',5'-Diprenylliquiritigenin with related compounds to understand how prenylation at specific positions affects biological activities.
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Pharmacokinetic studies: Investigating absorption, distribution, metabolism, and excretion profiles to assess bioavailability and potential drug development.
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Synergistic effects: Exploring potential synergistic activities with other compounds from licorice or combinations with existing pharmaceutical agents.
Table 4: Prioritized Research Agenda for 3',5'-Diprenylliquiritigenin
| Research Priority | Key Objectives | Potential Impact |
|---|---|---|
| Isolation and characterization | Confirm structure, develop efficient isolation methods | Foundation for all subsequent research |
| Antioxidant activity profiling | Determine IC50 values, mechanisms of action | Potential applications in oxidative stress-related conditions |
| Estrogen receptor interactions | Assess binding affinity, selectivity, agonist/antagonist activity | Applications in hormone-related therapies |
| Antimicrobial activity evaluation | Determine spectrum of activity, MIC values | Development of novel antimicrobial agents |
| Toxicological assessment | Evaluate safety profile, potential side effects | Necessary for pharmaceutical development |
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